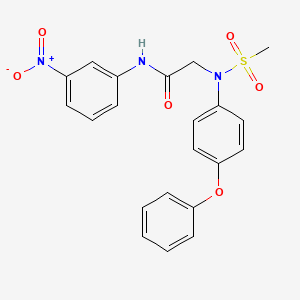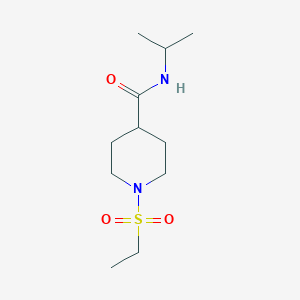![molecular formula C22H21ClN4O3 B4628070 ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628070.png)
ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
Vue d'ensemble
Description
This compound belongs to a class of chemicals that are synthesized through complex organic reactions, involving multiple steps and specific conditions to achieve the desired molecular structure. These compounds are typically explored for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves catalytic reactions, such as the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, leading to carbonylation at a C−H bond in the piperazine ring. This process is significant as it introduces carbonyl groups into the piperazine ring, enhancing the molecule's reactivity and potentially its pharmacological activity (Ishii et al., 1997).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has been conducted on the synthesis of related quinoline and piperazine derivatives, exploring novel synthetic routes and reactions. For example, Moustafa (2000) investigated the synthesis and reactions of quinoxalinecarboazides, showcasing the versatility of quinoline derivatives in chemical synthesis. Similarly, Ishii et al. (1997) demonstrated a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with CO and ethylene, highlighting the reactivity of piperazine rings in the presence of catalytic amounts of Rh4(CO)12 (Moustafa, 2000) (Ishii et al., 1997).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of quinoline and piperazine derivatives. Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones with significant in vivo activity against Mycobacterium tuberculosis, indicating the potential of these compounds in antibacterial therapy. Srinivasan et al. (2010) explored fluoroquinolone derivatives for their antibacterial and antifungal activities, revealing promising antimicrobial properties (Shindikar & Viswanathan, 2005) (Srinivasan et al., 2010).
Synthetic Methodologies and Chemical Reactions
The synthesis and reactivity of compounds structurally related to ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate have been widely studied, providing insights into the development of new synthetic methodologies. Patel et al. (2012) synthesized a novel series of thiazolidinones, showcasing the utility of heterocyclic compounds in the development of antimicrobial agents. These studies illustrate the chemical diversity and potential of quinoline and piperazine derivatives in various applications (Patel et al., 2012).
Applications in Material Science
Research on the applications of quinoline and piperazine derivatives extends beyond pharmaceuticals into materials science. Ahmad et al. (2012) explored the synthesis of metal–organic hybrid materials using flexible and rigid nitrogen-based ligands, indicating the potential of these compounds in the development of novel materials with unique properties (Ahmad et al., 2012).
Propriétés
IUPAC Name |
ethyl 4-(6-chloro-2-pyridin-4-ylquinoline-4-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-30-22(29)27-11-9-26(10-12-27)21(28)18-14-20(15-5-7-24-8-6-15)25-19-4-3-16(23)13-17(18)19/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDYLRLRVVJOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[6-chloro-2-(pyridin-4-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4627987.png)
![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4627990.png)
![ethyl 4-(4-methoxybenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4627998.png)

![N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4628020.png)
![1-(2-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4628032.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4628034.png)

![1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4628043.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4628049.png)
![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)
![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)